molecular formula C12H15BrN2O B1339705 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone CAS No. 678996-43-5

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

Cat. No.: B1339705
CAS No.: 678996-43-5
M. Wt: 283.16 g/mol
InChI Key: WNWHREPVSZJEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a privileged scaffold renowned for its widespread presence in pharmacologically active molecules . The piperazine moiety is a common feature in compounds targeting a diverse range of conditions, including anticancer, antipsychotic, antidepressant, and antibacterial agents . The 4-bromophenyl substituent offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to generate a library of analogs for structure-activity relationship (SAR) studies . This compound is particularly valuable for synthesizing more complex molecules, such as Mannich bases, which are known to exhibit enhanced biological activities . Researchers can utilize this ketone derivative to develop novel ligands and probes for various biological targets. As a key intermediate, it holds promise in the design and synthesis of potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-[4-(4-bromophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWHREPVSZJEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550498
Record name 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678996-43-5
Record name 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(4-Bromophenyl)piperazine Intermediate

A common route to the key intermediate involves nucleophilic aromatic substitution or palladium-catalyzed amination reactions starting from 4-bromonitrobenzene or 4-bromobenzene derivatives:

  • Method A: Nucleophilic Substitution

    Bromobenzene derivatives react with piperazine under basic conditions in a polar aprotic solvent (e.g., sulfolane) with heating to yield N-(4-bromophenyl)piperazine.

  • Method B: Catalytic Amination

    Using palladium catalysts, 4-bromobenzene derivatives undergo Buchwald-Hartwig amination with piperazine to form the substituted piperazine.

A patent (CN112645902A) describes a two-step process for a related compound, 1-(4-bromophenyl)piperidine, which can be adapted for piperazine derivatives:

Step Reagents and Conditions Outcome
1 Bromobenzene + Piperidine + Sulfolane + Alkali, heated Formation of N-phenylpiperidine intermediate
2 N-phenylpiperidine + Brominating reagent + Catalyst (tetra-n-butyl ammonium tetraphenyl borate) 1-(4-bromophenyl)piperidine obtained after purification

This method is noted for its simplicity, high yield, and scalability, and similar conditions can be applied to piperazine analogs.

Acetylation to Form this compound

The acetylation of the piperazine nitrogen is typically achieved by reaction with acetyl chloride or acetic anhydride under controlled conditions:

  • The 4-(4-bromophenyl)piperazine intermediate is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran.
  • Acetyl chloride or acetic anhydride is added dropwise at low temperature (0–5 °C) to control the reaction rate.
  • The mixture is stirred until completion, monitored by thin-layer chromatography (TLC).
  • The product is purified by column chromatography or recrystallization.

This step introduces the ethanone moiety, yielding the target compound with high purity.

Alternative Synthetic Routes

Some literature reports the synthesis of related compounds via bromination of 1-(4-substituted phenyl)piperazine ethanones or via coupling reactions involving bromoacetyl chloride and substituted piperazines:

  • Reaction of substituted piperazines with bromoacetyl chloride in dichloromethane at 0 °C to room temperature yields 2-bromo-1-(4-(substituted phenyl)piperazin-1-yl)ethanone intermediates.
  • Subsequent substitution or coupling reactions can modify the ethanone moiety or introduce additional functional groups.

Preparation Data and Calculations

Stock Solution Preparation Table

For experimental and formulation purposes, stock solutions of this compound are prepared at various concentrations. The following table summarizes the volume of solvent required to prepare stock solutions of different molarities from given masses of the compound (molecular weight approx. 303.16 g/mol):

Mass of Compound 1 mM Solution Volume (mL) 5 mM Solution Volume (mL) 10 mM Solution Volume (mL)
1 mg 3.5316 0.7063 0.3532
5 mg 17.6579 3.5316 1.7658
10 mg 35.3157 7.0631 3.5316

Note: Volumes calculated based on molecular weight and desired molarity.

In Vivo Formulation Preparation

For biological assays, the compound is formulated using co-solvents such as DMSO, PEG300, Tween 80, and corn oil. The preparation involves:

  • Dissolving the compound in DMSO to make a master stock.
  • Sequential addition of PEG300, Tween 80, and water or corn oil with mixing and clarification at each step.
  • Ensuring clarity before proceeding to the next solvent addition.

This method ensures a clear, stable solution suitable for in vivo administration.

Analytical and Purification Techniques

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Nucleophilic substitution or catalytic amination Bromobenzene + Piperazine + Base or Pd catalyst 4-(4-Bromophenyl)piperazine High yield, scalable
2 Acetylation Acetyl chloride or acetic anhydride, low temp This compound Purified by chromatography
3 Purification Column chromatography, recrystallization Pure target compound Confirmed by NMR, HRMS
4 Formulation (optional) Dissolution in DMSO + co-solvents Clear stock or in vivo formulation For biological testing

Research Findings and Considerations

  • The synthetic routes described provide efficient access to this compound with good yields and purity.
  • The choice of bromination and acetylation reagents, reaction temperatures, and solvents critically affects the yield and selectivity.
  • Analytical methods such as NMR and HRMS are essential for confirming the structure and purity.
  • The compound’s bromine substituent influences its pharmacokinetic and pharmacodynamic properties, making precise synthetic control important.
  • Formulation methods ensure the compound’s solubility and stability for biological assays.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone is a chemical compound with the molecular formula C₁₂H₁₅BrN₂O. It comprises a piperazine ring substituted with a 4-bromophenyl group and an ethanone moiety. Due to its potential pharmacological properties, this compound is of interest in medicinal chemistry.

Scientific Research Applications

This compound is a versatile chemical compound that has applications in diverse areas of scientific research.

Medicinal Chemistry

  • It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
  • It can be used in the synthesis of novel organic compounds.

Pharmacology

  • Piperazine, a structural motif in this compound, is present in biologically active compounds that address a variety of disease states, including antihistamines, antiparasitics, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor, and antidiabetic drugs.
  • Piperazine derivatives, like this compound, possess a wide spectrum of biological activities, including antimicrobial activity. These compounds have demonstrated promising results in inhibiting the growth of various types of bacteria and fungi.
  • Phenyl piperazine scaffolds, such as this compound, are reported to be used for inhibiting tumor metastasis in cancers like liver cancer, mammary cancer, ovary cancer, gastric cancer, colon cancer, lung cancer, or melanoma. These compounds have shown promising results in inhibiting tumor growth and metastasis.
  • Incorporation of the heterocycle into biologically active compounds can be done through a Mannich reaction. The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease.

Biological Studies

  • The compound is used in studies involving receptor binding and neurotransmitter modulation.

Organic Chemistry

  • As a chemical compound, this compound finds application as an intermediate in the synthesis of several novel organic compounds. Its structure can be determined using HRMS, IR, 1H, and 13C NMR experiments.

Synthesis

  • This compound can be used in the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Other Applications

  • It serves as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bromophenyl group enhances the compound’s binding affinity to these receptors, while the piperazine ring modulates its pharmacokinetic properties. The compound can act as an agonist or antagonist, depending on the receptor subtype and the presence of other ligands .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications
Compound Name Substituent Modifications Key Biological Activity
1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone 4-Bromophenyl, acetyl Antipsychotic potential (theoretical)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) 4-Methoxyphenylsulfonyl, tetrazolylthio Antiproliferative activity
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone 4-Bromophenoxy, 4-fluorophenylsulfonyl Not explicitly reported
1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone 4-Hydroxyphenyl Substrate for microbial reduction
  • Substituent Impact: Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance stability and receptor affinity. Sulfonyl and Tetrazolyl Groups: Compounds like 7n and 7o () incorporate sulfonyl and tetrazolylthio moieties, which enhance antiproliferative activity but may reduce CNS penetration due to increased polarity .

Pharmacological Activity Comparison

Physicochemical and Metabolic Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight logP (Predicted) Solubility Metabolic Pathway
Target Compound 323.19 ~3.2 Low aqueous Likely N-dealkylation
1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone 261.31 ~1.8 Moderate aqueous Hydroxylation, reduction
7j (4-Bromophenyl-tetrazolylthio derivative) 558.08 ~4.5 Low aqueous Sulfoxide formation
  • Metabolism: The target compound is predicted to undergo N-dealkylation, similar to iloperidone metabolites (). In contrast, hydroxylated derivatives like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone are substrates for microbial reduction and hydroxylation .
  • Solubility : The bromophenyl group reduces aqueous solubility compared to hydroxylated analogues, necessitating formulation adjustments for in vivo studies.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a bromophenyl-substituted piperazine with an acetylating agent. Key steps include:

  • Acetylation: Reacting 4-(4-bromophenyl)piperazine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purification: Recrystallization from ethanol or methanol is effective for obtaining high-purity crystals (≥95%) .
  • Optimization: Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for piperazine:acetylating agent) are critical. Monitoring via TLC or HPLC ensures minimal side products like N-oxide derivatives .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and molecular conformation. For example, the piperazine ring adopts a chair conformation with a dihedral angle of ~48.7° between the acetyl group and aromatic ring .
  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.30–7.56 ppm, acetyl CH3_3 at δ 2.44 ppm) .
    • Mass Spectrometry: ESI-MS verifies molecular weight (MW: 283.18 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • In Vitro Screening:
    • Antimicrobial Activity: Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) with MIC values typically <50 µg/mL .
    • Receptor Binding: Radioligand displacement assays (e.g., dopamine D2 and serotonin 5-HT2A_{2A} receptors) using 3^3H-spiperone .

Advanced Research Questions

Q. How can QSAR models be applied to predict and optimize the antipsychotic activity of derivatives?

Methodological Answer:

  • Descriptor Selection: Use quantum chemical parameters (e.g., electron affinity, logP) and steric descriptors (e.g., molar refractivity) .
  • Model Validation: Build 3D-QSAR using CoMFA or CoMSIA with a training set of 14 derivatives. Key findings:
    • QPlogBB (brain/blood partition coefficient) correlates with anti-dopaminergic activity (R2^2 > 0.85) .
    • Electron-withdrawing substituents (e.g., -OCH3_3, -Cl) on the phenyl ring enhance serotonin receptor affinity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

  • Disorder Handling: Partial occupancy of the acetyl group or solvent molecules requires iterative refinement in SHELXL .
  • Hydrogen Bonding: O–H···O interactions (e.g., 2.89 Å) stabilize the crystal lattice. H atoms are placed using riding models (Uiso_{iso} = 1.2–1.5 Ueq_{eq} of parent atoms) .
  • Validation: R-factor convergence (<0.05) and Hirshfeld surface analysis ensure structural accuracy .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and metabolic stability?

Methodological Answer:

  • Halogen Effects:
    • 4-Bromo Substitution: Enhances lipophilicity (logP ~2.8) and blood-brain barrier penetration compared to -OH or -OCH3_3 derivatives .
    • Metabolism: Cytochrome P450 (CYP3A4) assays show bromine reduces oxidative dealkylation rates compared to fluorine analogs .
  • Synthetic Strategies: Introduce bioisosteres (e.g., -CF3_3 for -Br) to balance potency and metabolic stability .

Q. What computational methods are effective for studying its interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to dopamine D2 receptors. Key interactions:
    • The acetyl group forms hydrogen bonds with Asp114 (binding energy: -9.2 kcal/mol) .
    • The bromophenyl moiety engages in π-π stacking with Phe389 .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD <2 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.